1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Overview
Description
1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of an ethyl-substituted aniline derivative with a sulfur-containing reagent under acidic or basic conditions to form the benzothiazinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other parts of the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the benzothiazinone ring.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide might include other benzothiazinone derivatives, such as:
- 1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
- 1-phenyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Uniqueness
The uniqueness of this compound lies in its specific substituents and the resulting chemical and physical properties
Properties
IUPAC Name |
1-ethyl-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-2-11-9-6-4-3-5-8(9)10(12)7-15(11,13)14/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGUPHSBQSPLCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=O)CS1(=O)=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide in medicinal chemistry?
A: This compound represents a valuable scaffold for developing new anti-inflammatory, analgesic, and antimicrobial agents. Its structure closely resembles 2H-1,2-benzothiazin-4-one 1,1-dioxide, the core structure found in "oxicam" class non-steroidal anti-inflammatory drugs. [, ]
Q2: How is this compound typically synthesized?
A: While specific synthesis details are not provided in the abstracts, they describe its use as a starting material in multi-component reactions. For example, it reacts with aliphatic aldehydes and malononitrile to yield 2-amino-6-ethyl-4-alkyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-3-carbonitrile 5,5-dioxides through domino Knoevenagel-Michael-hetero-Thorpe-Ziegler reactions. []
Q3: What is the impact of varying the aldehyde structure in these reactions?
A: The length and saturation of the aliphatic aldehyde influence the reaction yield. Longer chains generally lead to decreased yields. α,β-unsaturated aldehydes also demonstrate lower efficiency compared to saturated counterparts. [] Interestingly, using glutaric aldehyde, a dialdehyde, generates bis-derivatives of 2-amino-4H-pyran, where two units are connected by a polymethylene bridge. []
Q4: What other interesting reactions has this compound been shown to undergo?
A: It participates in a stereospecific domino Knoevenagel-hetero-Diels-Alder reaction with citronellal, producing a novel heterocyclic system: 2,2a,3,4,5,6,6a,8-octahydroisochromeno[4,3-c][2,1]benzothiazine 7,7-dioxide. []
Q5: Has the antimicrobial activity of this compound derivatives been investigated?
A: Yes, studies show that some derivatives exhibit moderate activity against Pseudomonas aeruginosa and Candida albicans. This activity appears particularly promising for the synthesized ethyl 2-amino-4-alkyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-3-carboxylate 5,5-dioxide and triethylammonium 3-[(4-hydroxy-1-ethyl-2,2-dioxido-1H-2,1-benzothiazin-3-yl)alkyl]-1-ethyl-1H-2,1-benzothiazin-5-olate 2,2-dioxide compounds. [, ]
Q6: Is there structural information available for this compound?
A: Yes, crystallographic studies confirm the distorted tetrahedral geometry around the sulfur atom in this compound. The thiazine ring adopts a half-chair conformation. [] Studies on its halogenated derivatives (3,3-dichloro and 3,3-dibromo) also reveal distorted tetrahedral configurations around the sulfur atom and the impact of halogen substitutions on the crystal structure. [, ]
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